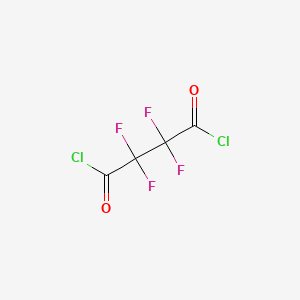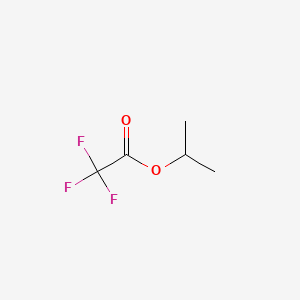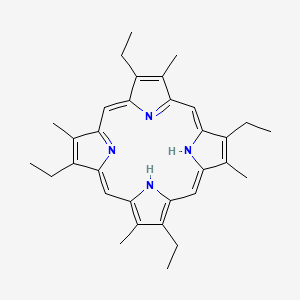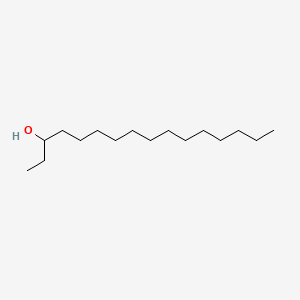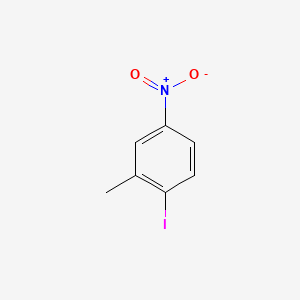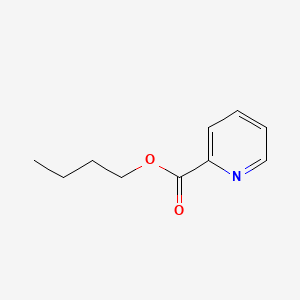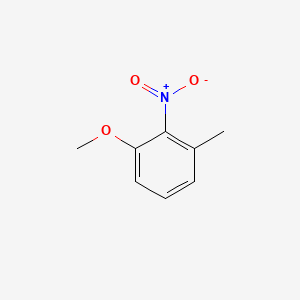
3-Ethyl-3-oxetanemethanol
描述
3-Ethyl-3-oxetanemethanol is an organic compound with the molecular formula C6H12O2. It is a clear, colorless liquid that is miscible in water. This compound is primarily used as a pharmaceutical intermediate and in the synthesis of various polymers .
作用机制
Target of Action
3-Ethyl-3-oxetanemethanol primarily targets enzymes involved in polymerization processes, particularly those used in UV-curable coatings and resins. These enzymes facilitate the formation of cross-linked polymer networks, which are essential for the material’s final properties .
Mode of Action
The compound interacts with its target enzymes by acting as a monomer in the polymerization process. Upon exposure to UV light, this compound undergoes a photoinitiated reaction, leading to the formation of free radicals. These radicals initiate the polymerization process, resulting in the creation of a robust polymer network .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the radical polymerization pathway. This pathway involves the generation of free radicals that propagate the polymerization reaction, leading to the formation of long-chain polymers. The downstream effects include the hardening and curing of the material, which is crucial for applications in coatings and adhesives .
Action Environment
Environmental factors such as temperature, humidity, and UV light intensity significantly influence the efficacy and stability of this compound. Higher temperatures can accelerate the polymerization process, while high humidity levels may interfere with the curing process. Optimal UV light intensity is crucial for initiating the photopolymerization reaction effectively .
生化分析
Biochemical Properties
3-Ethyl-3-oxetanemethanol plays a significant role in biochemical reactions, particularly in the synthesis of amphiphilic hyperbranched polyethers. These polyethers have multiple linear poly(ethylene glycol) arms, which enhance their dispersion performance for coating pigment particles . The compound interacts with various enzymes and proteins during its synthesis, including those involved in the polymerization process. The nature of these interactions is primarily catalytic, facilitating the formation of complex polymer structures .
Cellular Effects
This compound influences various cellular processes, particularly in the context of its use in polymer synthesis. It affects cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s impact on cellular metabolism is also notable, as it can alter the metabolic flux and levels of specific metabolites . These effects are crucial for understanding how the compound can be utilized in pharmaceutical and industrial applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to influence gene expression is also significant, as it can modulate the transcriptional activity of various genes involved in metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that it reaches the appropriate sites within the cell .
准备方法
Synthetic Routes and Reaction Conditions
3-Ethyl-3-oxetanemethanol can be synthesized through a modified procedure involving the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The reaction mixture is refluxed in an oil bath at 110°C for one hour, followed by distillation to remove excess solvent. The final product is obtained through vacuum distillation, yielding over 85% of the theoretical amount .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous distillation and purification steps to ensure the quality of the final product .
化学反应分析
Types of Reactions
3-Ethyl-3-oxetanemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetanes.
科学研究应用
3-Ethyl-3-oxetanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of hyperbranched polyethers and other polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks
相似化合物的比较
Similar Compounds
- 3-Methyl-3-oxetanemethanol
- 3,3-Oxetanedimethanol
- Oxetane-3-methanol
- 3-Hydroxyoxetane
Comparison
3-Ethyl-3-oxetanemethanol is unique due to its ethyl group, which imparts different physical and chemical properties compared to its analogs. For instance, 3-Methyl-3-oxetanemethanol has a methyl group instead of an ethyl group, resulting in slightly different reactivity and solubility. Similarly, 3,3-Oxetanedimethanol has two hydroxymethyl groups, leading to different polymerization behavior .
属性
IUPAC Name |
(3-ethyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJLQGKEDTEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-61-4 | |
| Record name | 3-Ethyl-3-hydroxymethyloxetane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062812 | |
| Record name | 3-Oxetanemethanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 3-Oxetanemethanol, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3047-32-3 | |
| Record name | OXT 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OXT-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxetanemethanol, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Oxetanemethanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyloxetane-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXT-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622325VBYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-ethyl-3-oxetanemethanol a desirable building block for polymers?
A1: this compound is a cyclic ether with a reactive hydroxyl group, making it a suitable monomer for ring-opening polymerization. This polymerization method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [, , ]
Q2: Can you describe the structural characteristics of this compound?
A2: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. While spectroscopic data is not extensively provided in the research, the presence of characteristic peaks for ether and hydroxyl groups would be expected in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What types of polymers have been synthesized using this compound?
A3: Researchers have utilized this compound to create diverse polymeric structures, including:
- Hyperbranched Poly(this compound) (HBPO): This unique structure features a globular shape and numerous branching points. [, , , ]
- Multiarm Star Polymers: By grafting other polymers like polystyrene or polyethylene glycol onto the HBPO core, researchers can create multiarm star polymers with tunable properties. [, ]
- Stimuli-responsive Polymers: Copolymers incorporating this compound and monomers like 2-dimethylaminoethyl methacrylate exhibit sensitivity to temperature and pH changes. [, ]
Q4: How do the self-assembly properties of this compound-based polymers contribute to their applications?
A4: The amphiphilic nature of some this compound-based polymers enables them to self-assemble into various nanostructures in aqueous solutions. These structures include micelles [] and vesicles [, , ], which hold potential for applications like drug delivery and controlled release.
Q5: What is a notable example of host-guest chemistry involving this compound-based polymers?
A5: Researchers have demonstrated the formation of inclusion complexes between multiarm hyperbranched polyethers synthesized from this compound and cyclodextrins. These complexes exhibit unique lamellar morphologies and hold potential for various applications in material science and nanotechnology. []
Q6: Has this compound been used in the synthesis of biocompatible materials?
A6: Yes, sulfonated hyperbranched polyethers derived from this compound have shown promise as heparin-like biomaterials. These materials display anticoagulant properties and low cytotoxicity, suggesting potential applications in areas like blood-contacting devices and drug delivery systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


